molecular formula C17H16O5 B1324007 3-Acetoxy-2',5'-dimethoxybenzophenone CAS No. 890100-38-6

3-Acetoxy-2',5'-dimethoxybenzophenone

Cat. No.: B1324007
CAS No.: 890100-38-6
M. Wt: 300.3 g/mol
InChI Key: AWPHRDKRMVPMAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Acetoxy-2’,5’-dimethoxybenzophenone typically involves the acetylation of 2’,5’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining the temperature between 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods:

In industrial settings, the production of 3-Acetoxy-2’,5’-dimethoxybenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

3-Acetoxy-2’,5’-dimethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine:

The compound is studied for its potential biological activities, including its role as a UV filter in sunscreens. It helps protect the skin from harmful ultraviolet radiation, thereby preventing skin damage and reducing the risk of skin cancer.

Industry:

In the industrial sector, 3-Acetoxy-2’,5’-dimethoxybenzophenone is used in the formulation of personal care products, including sunscreens, lotions, and creams. Its ability to absorb UV radiation makes it a valuable ingredient in these products.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,5’-dimethoxybenzophenone as a UV filter involves the absorption of ultraviolet radiation. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This prevents the UV radiation from penetrating the skin and causing damage.

Comparison with Similar Compounds

    Benzophenone-3: Also known as oxybenzone, it is another UV filter used in sunscreens. It has a similar structure but lacks the acetoxy group.

    Benzophenone-4:

Uniqueness:

3-Acetoxy-2’,5’-dimethoxybenzophenone is unique due to its specific acetoxy group, which enhances its UV-absorbing properties. This makes it particularly effective in protecting the skin from UV radiation compared to other benzophenone derivatives .

Properties

IUPAC Name

[3-(2,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-10-13(20-2)7-8-16(15)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPHRDKRMVPMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641673
Record name 3-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-38-6
Record name 3-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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